![molecular formula C18H12BNO2 B12825815 Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)
Indolo[3,2,1-jk]carbazol-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolo[3,2,1-jk]carbazol-2-ylboronic acid is a boronic acid derivative with a unique indolo[3,2,1-jk]carbazole scaffold. The structure of this compound consists of a fused indole and carbazole ring system, which imparts unique electronic properties to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic acid moiety . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF) .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Indolo[3,2,1-jk]carbazol-2-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized indolo[3,2,1-jk]carbazole derivatives .
Aplicaciones Científicas De Investigación
Indolo[3,2,1-jk]carbazol-2-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which indolo[3,2,1-jk]carbazol-2-ylboronic acid exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets, such as protein kinases, by forming stable complexes . These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Indolo[3,2,1-jk]carbazol-2-ylboronic acid can be compared with other indolocarbazole derivatives, such as:
Indolo[2,3-a]carbazole: Known for its antitumor activity and use in drug development.
Indolo[3,2-a]carbazole: Used in the synthesis of organic materials with unique electronic properties.
Indolo[2,3-b]carbazole: Studied for its potential in biological applications, including as an inhibitor of protein kinases.
The uniqueness of this compound lies in its boronic acid functionality, which allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C18H12BNO2 |
|---|---|
Peso molecular |
285.1 g/mol |
Nombre IUPAC |
1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaen-10-ylboronic acid |
InChI |
InChI=1S/C18H12BNO2/c21-19(22)11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10,21-22H |
Clave InChI |
OTBYINOFVGVSEA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C3C(=C1)C4=CC=CC=C4N3C5=CC=CC=C52)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


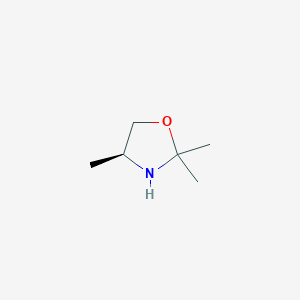
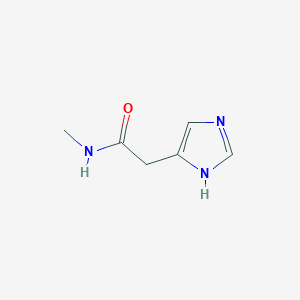
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)

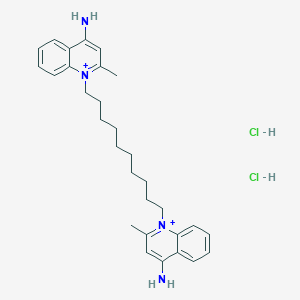
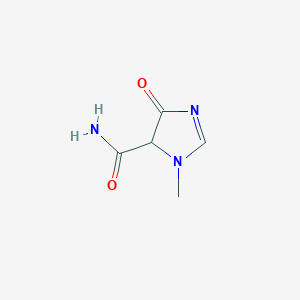
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
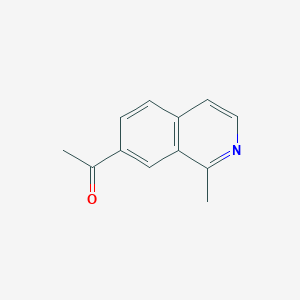
![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)

![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)
